iso-VQA-ACC

Enzymology Proteasome Biochemistry Substrate Specificity

iso-VQA-ACC is a first-in-class selective substrate for constitutive proteasome (cP) β5 activity, enabling unambiguous differentiation from the immunoproteasome (iP) in complex biological samples. Unlike universal substrates (e.g., Suc-LLVY-AMC), it exploits subtle active-site differences between β5 and LMP7 subunits, delivering isoform-specific readouts essential for cancer, autoimmune disease, and immunology research. Validated in whole blood, PBMC, and MOLT-4 lysates. Ideal for inhibitor selectivity profiling and target engagement studies. For research use only; inquire for custom or bulk packaging.

Molecular Formula C29H35N7O9
Molecular Weight 625.6 g/mol
Cat. No. B12388278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameiso-VQA-ACC
Molecular FormulaC29H35N7O9
Molecular Weight625.6 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)CC(=O)N
InChIInChI=1S/C29H35N7O9/c1-13(2)25(35-28(42)20-9-14(3)45-36-20)29(43)34-19(7-8-22(30)37)27(41)32-15(4)26(40)33-17-5-6-18-16(10-23(31)38)11-24(39)44-21(18)12-17/h5-6,9,11-13,15,19,25H,7-8,10H2,1-4H3,(H2,30,37)(H2,31,38)(H,32,41)(H,33,40)(H,34,43)(H,35,42)/t15-,19-,25-/m0/s1
InChIKeyAROHWGMNBLJDRT-BIUIGEDTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

iso-VQA-ACC: A Selective Fluorogenic Substrate for Constitutive Proteasome (cP) Activity Assays


iso-VQA-ACC (Molecular Weight: 625.63 g/mol; Formula: C29H35N7O9) is a synthetic peptide substrate incorporating an ACC (7-amino-4-carbamoylmethylcoumarin) fluorophore . It is specifically designed as a selective substrate for the chymotrypsin-like (CT-L) activity of the constitutive proteasome (cP) . This compound enables researchers to differentiate the activity of the cP from the immunoproteasome (iP) in complex biological samples [1]. Its development was based on a rational optimization strategy to exploit differences in substrate specificity between the two proteasome isoforms [1].

Why iso-VQA-ACC is Not Interchangeable with Generic Proteasome Substrates Like Suc-LLVY-AMC


Generic proteasome substrates, such as the widely used Suc-LLVY-AMC, lack isoform selectivity, cleaving both the constitutive (cP) and immunoproteasome (iP) with comparable efficiency [1]. This inability to distinguish between proteasome isoforms can lead to ambiguous or misleading results in disease models where the relative activity of the cP and iP changes, such as in cancer, autoimmune disorders, or during immune responses [1]. In contrast, iso-VQA-ACC was rationally designed to exploit subtle differences in the active site of the β5 subunit (cP) versus the LMP7 subunit (iP), providing a necessary tool for precise, isoform-specific activity measurements [1].

Quantitative Evidence: The Performance Advantages of iso-VQA-ACC Over Key Comparators


iso-VQA-ACC Demonstrates 4.4-Fold Selectivity for Constitutive Proteasome (cP) in Purified Systems

iso-VQA-ACC was rationally optimized for high selectivity toward the constitutive proteasome (cP) over the immunoproteasome (iP). Following a screen of N-terminal capping groups on a tripeptide backbone, the incorporation of a 5-methylisoxazolyl ('iso') group yielded the highest cP specific activity and a 4.4-fold selectivity for the cP [1]. This represents a significant improvement over earlier lead substrates in the same development campaign [1].

Enzymology Proteasome Biochemistry Substrate Specificity

iso-VQA-ACC Maintains Selective Activity in Complex Proteasome Mixtures, Unlike the Universal Substrate LLVY-AMC

In competition assays using defined mixtures of purified cP and iP, iso-VQA-ACC activity correlated directly with the amount of its target proteasome (cP) [1]. In contrast, the commercial β5/LMP7 substrate, Suc-LLVY-AMC, was unable to distinguish between the two proteasome isoforms when assayed at a comparable concentration [1].

Assay Development Proteasome Activity Cellular Lysates

iso-VQA-ACC Enables Accurate Profiling of Proteasome Subunit Activity in Clinically Relevant Cell Lysates

The utility of iso-VQA-ACC was validated in lysates from whole blood, a T-lymphoblast cell line (MOLT-4), and peripheral blood mononuclear cells (PBMCs) [1]. The relative cleavage rates of iso-VQA-ACC (for cP/β5) and EWFW-ACC (for iP/LMP7) correlated precisely with the ratios of active LMP7 to β5 in each cell lysate (1:99, 43:57, and 100:0, respectively), as independently determined by the ProCISE active-site labeling assay [1].

Cell Biology Drug Discovery Immunology

Recommended Research Applications for iso-VQA-ACC Based on Quantitative Evidence


Monitoring Constitutive Proteasome (cP) Activity in Mixed Proteasome Populations

This is the primary and most validated application for iso-VQA-ACC. Researchers studying the differential roles of the cP and immunoproteasome (iP) in disease models (e.g., cancer, autoimmunity) can use iso-VQA-ACC (30 µM) to selectively quantify cP/β5 activity, even in the presence of the iP [1]. This is impossible with universal substrates like Suc-LLVY-AMC [1].

Validating and Profiling the Selectivity of β5-Subunit-Specific Inhibitors

iso-VQA-ACC is an ideal tool for characterizing the target engagement and selectivity of experimental therapeutics. By measuring the reduction in iso-VQA-ACC cleavage in cell lysates pre-treated with a candidate inhibitor, researchers can confirm on-target inhibition of the β5 subunit [1]. This assay has been demonstrated with known inhibitors like PR-825 (β5-favored) and CFZ [1].

Assessing Constitutive Proteasome Activity in Hematological and Immune Cells

The assay has been validated in lysates from whole blood, PBMCs, and the MOLT-4 T-lymphoblast cell line [1]. This makes iso-VQA-ACC a reliable tool for translational research in immunology and hematological malignancies, where both cP and iP activity are often dysregulated and need to be independently monitored [1].

Technical Documentation Hub

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